molecular formula C8H7BF4O2S B14021151 (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid

(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14021151
M. Wt: 254.01 g/mol
InChI Key: IQEYWZRXZUSYNQ-UHFFFAOYSA-N
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Description

(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluoro, methylthio, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products:

    Oxidation: Formation of the corresponding phenol.

    Reduction: Modified phenyl derivatives.

    Substitution: Formation of biaryl compounds via Suzuki-Miyaura coupling.

Scientific Research Applications

(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid is used in various scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs for therapeutic applications.

    Medicine: Investigation of its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate during Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst to facilitate the transfer of the aryl group to the coupling partner, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the fluoro, methylthio, and trifluoromethyl substituents.

    (4-Trifluoromethylphenyl)boronic acid: Contains a trifluoromethyl group but lacks the fluoro and methylthio substituents.

    (2-Fluoro-4-methylphenyl)boronic acid: Contains a fluoro and methyl group but lacks the trifluoromethyl and methylthio substituents.

Uniqueness: (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of fluoro, methylthio, and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and the properties of the resulting products in cross-coupling reactions.

Properties

Molecular Formula

C8H7BF4O2S

Molecular Weight

254.01 g/mol

IUPAC Name

[2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BF4O2S/c1-16-7-4(8(11,12)13)2-3-5(6(7)10)9(14)15/h2-3,14-15H,1H3

InChI Key

IQEYWZRXZUSYNQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)SC)F)(O)O

Origin of Product

United States

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